molecular formula C10H6O B1367611 2-Ethynyl-1-benzofuran CAS No. 39165-03-2

2-Ethynyl-1-benzofuran

Cat. No. B1367611
CAS RN: 39165-03-2
M. Wt: 142.15 g/mol
InChI Key: ORPJXCBVOHBRKF-UHFFFAOYSA-N
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Description

2-Ethynyl-1-benzofuran is a chemical compound with the molecular formula C10H6O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent studies. For instance, a new series of benzofuran derivatives has been synthesized, with their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another study reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, which could be converted into a sophisticated molecule for drug production .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For instance, the InChI string representation of the molecule is InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 142.15 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, and a topological polar surface area of 13.1 Ų .

Scientific Research Applications

Synthesis of Substituted Benzofuran and Indole-Pyrroles

A silver-mediated reaction involving 2-ethynyl-1-benzofuran derivatives led to the efficient synthesis of valuable substituted benzofuran and indole-pyrroles. This process, featuring a sequential 5-endo-dig cyclization and [3 + 2] cycloaddition, is notable for its atom- and step-efficiency, and it accommodates a broad range of substrates (Liu et al., 2019).

Alkynylation of Benzofurans

In a pioneering effort, the direct alkynylation of benzofurans was achieved using a gold catalyst and a zinc Lewis acid. This method is noteworthy for its high selectivity and successful application to complex structures like 8-methoxypsoralen (Li & Waser, 2013).

Palladium-Catalyzed Synthesis of Difunctionalized Benzofuran Derivatives

A novel synthesis pathway using palladium catalysis enabled the creation of 2,3-difunctionalized benzofuran derivatives. This method highlights the versatility of this compound in generating diverse structures like 2-benzofurylquinoxalines and benzofuryl ynediones (Hu et al., 2018).

Formation of Fluorescent Organic Nanoparticles

Ethynyl-linked benzofuran-naphthyridine compounds, including those derived from this compound, have been utilized to create fluorescent organic nanoparticles (FONs) with distinct photophysical properties. These FONs demonstrate enhanced fluorescence and solvatochromic properties compared to their molecular counterparts (Sun et al., 2006).

One-Pot Synthesis Using Palladium as Catalyst

Innovative one-pot reactions involving this compound and various catalysts, including palladium, have led to the synthesis of 2-ynyl-benzofurans under mild conditions. This process emphasizes the importance of catalyst choice in the efficient production of benzofuran derivatives (Ju-feng, 2010).

Anti-HIV, Anticancer, and Antimicrobial Agents

Research on benzofuran derivatives has identified compounds with significant in vitro activity against HIV, cancer, and microbial infections. These findings suggest the potential therapeutic value of benzofuran compounds, including those derived from this compound, in treating various diseases (Rida et al., 2006).

Synthesis of Novel Benzofuran-Naphthalimide Derivatives

Innovative synthesis of benzofuran-naphthalimide derivatives from this compound-based compounds has been explored. These derivatives exhibit unique photophysical properties, highlighting their potential in developing new materials and technologies (Yang et al., 2005).

Palladium-Catalyzed Tandem Annulation

Palladium-catalyzed tandem annulation processes using this compound as a substrate have been developed for constructing difunctionalized benzofuran derivatives. This method's efficiency and practicality demonstrate its potential applications in synthetic and pharmaceutical chemistry (Li et al., 2015).

Antituberculosis Study

Studies involving benzofuran derivatives, including those derived from this compound, have shown potential in antituberculosis applications. This research underscores the significance of these compounds in developing new treatments for tuberculosis (Thorat et al., 2016).

Natural Source and Synthesis

Benzofuran compounds, including those related to this compound, have been identified in nature and exhibit a range of biological activities. Recent advancements in the synthesis of these compounds have expanded their potential applications in drug discovery and development (Miao et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 2-Benzofuranyl methyl ketone, suggests that in case of exposure, one should avoid dust formation and breathing vapors, mist, or gas. For personal protection, it is advised to wash off with soap and plenty of water .

Future Directions

Benzofuran compounds, including 2-Ethynyl-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on the development of benzofuran derivatives as antimicrobial agents and the total synthesis of natural products containing benzofuran rings .

Biochemical Analysis

Biochemical Properties

2-Ethynyl-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific enzymes or proteins, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with specific signaling pathways and inducing apoptosis . Additionally, this compound may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives can inhibit specific enzymes involved in cancer cell proliferation, thereby preventing tumor growth . Additionally, this compound may activate certain signaling pathways that lead to apoptosis or other cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-tumor or antibacterial activity. At high doses, it may cause toxic or adverse effects . For example, benzofuran derivatives have been shown to induce dose-related elevations in extracellular dopamine and serotonin in the brain, leading to behavioral changes in animal models . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, benzofuran derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to their biological activity . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity. Understanding these processes is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzofuran derivatives may localize to the mitochondria, where they can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-ethynyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPJXCBVOHBRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549990
Record name 2-Ethynyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39165-03-2
Record name 2-Ethynyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 652 (0.74 g, 3.47 mmol) and potassium carbonate (1.45 g, 10.41 mmol) in methanol (3 mL) was stirred at room temperature for about 2 hours. The solution was poured into water and was extracted with diethyl ether. The combined organic extracts were dried (MgSO4), filtered and concentrated under vacuum to provide Example 653. 1H NMR (300 MHz, CDCl3) δ 3.49 (s, 1H), 7.01 (s, 1H), 7.25 (m, 1H), 7.35 (m, 1H), 7.46 (m, 1H), 7.56 (m, 1H).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.